![molecular formula C10H4Cl2N2O B2597367 2,4-Dichlorobenzofuro[3,2-D]pyrimidine CAS No. 160199-95-1](/img/structure/B2597367.png)

2,4-Dichlorobenzofuro[3,2-D]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

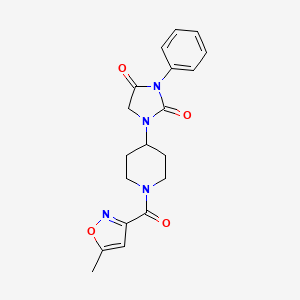

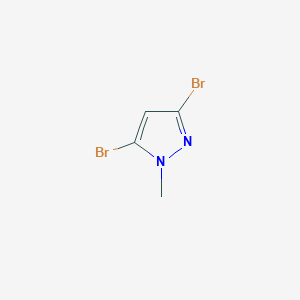

“2,4-Dichlorobenzofuro[3,2-D]pyrimidine” is a chemical compound with the molecular formula C10H4Cl2N2O . It has a molecular weight of 239.06 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: ClC1=NC(Cl)=C2OC3=CC=CC=C3C2=N1 .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

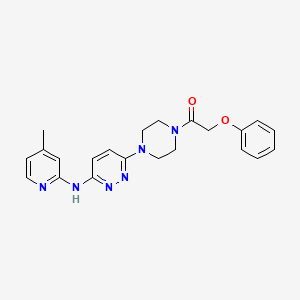

2,4-Dichlorobenzofuro[3,2-d]pyrimidine has been utilized in the synthesis of various heterocyclic compounds. For instance, Tikad et al. (2007) reported a new efficient route to create dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, using this compound through palladium-catalyzed reactions (Tikad et al., 2007). Additionally, the compound has been used for synthesizing mono- and disubstituted pyrido[3,2-d]pyrimidines, as described by Tikad et al. (2006) through S N Ar and palladium-catalyzed reactions (Tikad et al., 2006).

Application in Biomedical Research

This compound derivatives have shown potential in biomedical research. For instance, Jubete et al. (2019) discussed the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones and their biomedical applications, highlighting the role of these compounds in providing ligands for various body receptors (Jubete et al., 2019).

Antibacterial Properties

The antibacterial potential of this compound derivatives has been investigated. For example, Etemadi et al. (2016) synthesized and evaluated a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines for their antibacterial properties, revealing significant potential as antibacterial agents (Etemadi et al., 2016).

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical properties. Hussain et al. (2020) investigated thiopyrimidine derivatives for nonlinear optics (NLO) fields, emphasizing the significance of 4-thiopyrimidines derivatives, including those derived from this compound (Hussain et al., 2020).

Applications in Organic Chemistry

In organic chemistry, this compound has been a key intermediate in various syntheses. Dong et al. (2012) described a new technique for synthesizing 2,4-dichloro-thieno[3,2-d]pyrimidine, highlighting its importance as an intermediate compound (Dong et al., 2012).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of 2,4-Dichlorobenzofuro[3,2-D]pyrimidine is not fully understood at this time. It is likely that the compound interacts with its targets, leading to changes in their function. These changes could potentially alter cellular processes, leading to observable effects .

Biochemical Pathways

It is possible that the compound influences multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .

Result of Action

The compound’s interactions with its targets could lead to a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C .

Propriétés

IUPAC Name |

2,4-dichloro-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2O/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHATHMJJOZFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)

![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2597287.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2597290.png)

![4-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2597293.png)

![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2597297.png)

![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)